

Preventing the Cornforth rearrangement in 4-substituted oxazoles

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Compound of Interest

Compound Name: 2-(Trimethylsilyl)-1,3-oxazole

Cat. No.: B054680

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Technical Support Center: 4-Substituted Oxazoles

Welcome to the Technical Support Center for the synthesis of 4-substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired Cornforth rearrangement during their experiments.

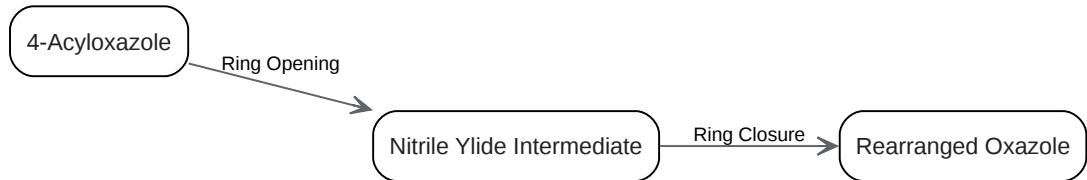
Frequently Asked Questions (FAQs)

Q1: What is the Cornforth rearrangement and why is it a problem?

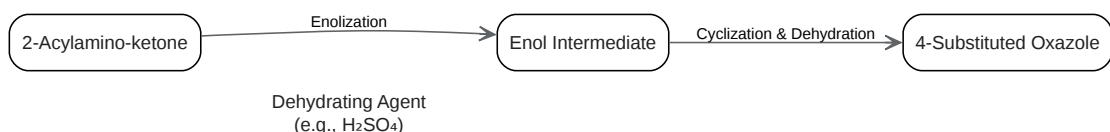
The Cornforth rearrangement is a thermally induced isomerization of 4-acyloxazoles. In this reaction, the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places.^[1] This rearrangement leads to the formation of a structural isomer of the desired product, which can be difficult to separate and results in a lower yield of the target molecule. The reaction proceeds through a nitrile ylide intermediate formed by a thermal pericyclic ring opening.^[1]

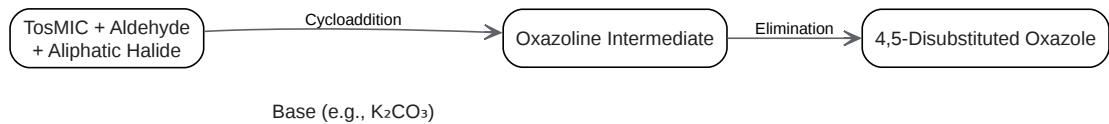
A1: Mechanism of the Cornforth Rearrangement

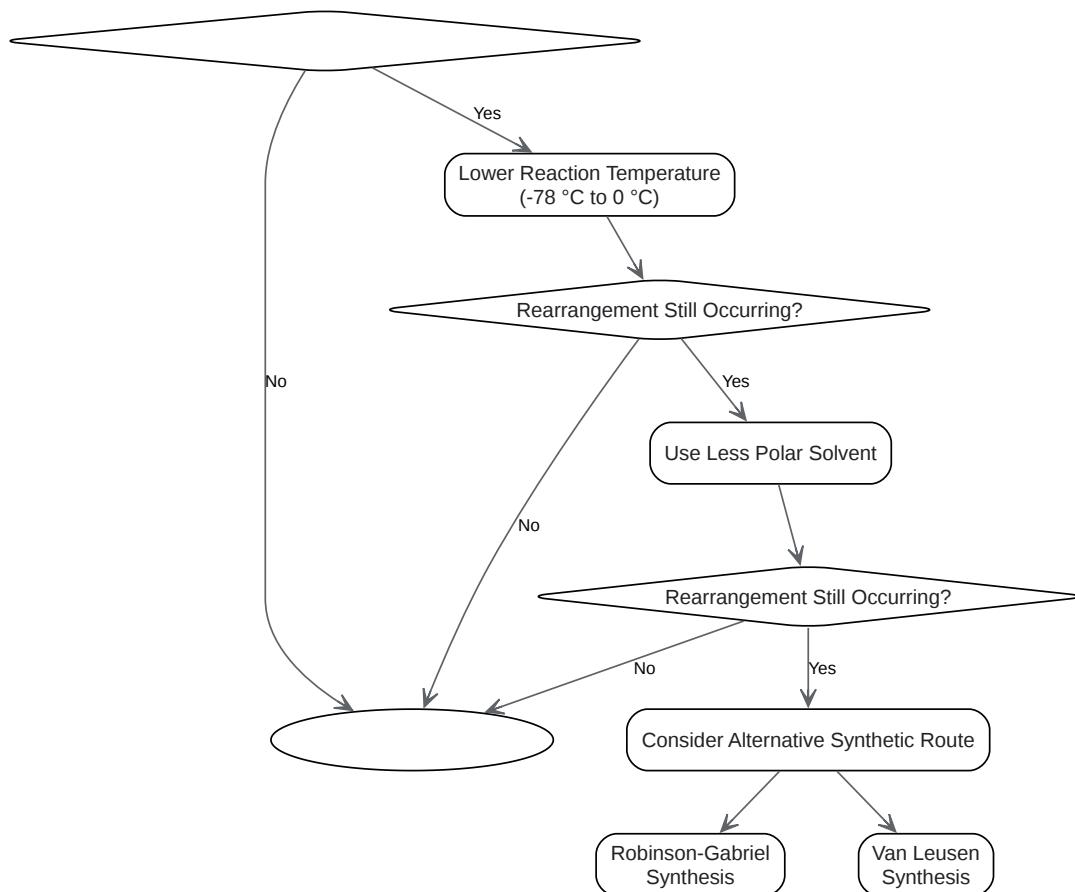
The rearrangement is a thermal process that proceeds through a key nitrile ylide intermediate.



Δ (Heat)





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References

- 1. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
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